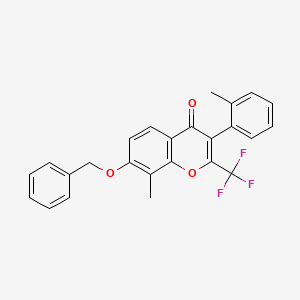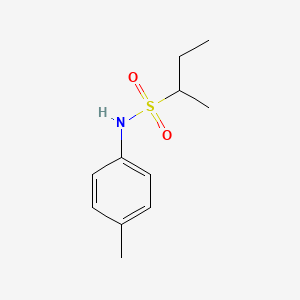![molecular formula C23H25N3O3 B4662235 1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4662235.png)
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone
描述
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone is a complex organic compound that features an indole nucleus, a piperazine ring, and a methoxyphenyl group The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone typically involves multiple steps, starting with the preparation of the indole nucleus. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
化学反应分析
Types of Reactions
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The methoxyphenyl group can interact with specific enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(piperidin-1-yl)pentane-1,5-dione
- 4-(1H-indol-4-yl)piperazinomethanone
Uniqueness
1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets.
属性
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-21-9-5-3-6-17(21)10-11-22(27)25-12-14-26(15-13-25)23(28)20-16-18-7-2-4-8-19(18)24-20/h2-9,16,24H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLSBFBPHEISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone](/img/structure/B4662161.png)
![N~2~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4662169.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4662182.png)
![4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL](/img/structure/B4662188.png)
![(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4662196.png)
![5-[(5-chloro-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4662203.png)
![2-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B4662209.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one](/img/structure/B4662214.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4662217.png)

![3,4,5-trimethoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4662227.png)
![methyl 2-({[8-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4662251.png)
![2-chloro-N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4662255.png)
